molecular formula C17H20FNO4 B1211036 Unii-6045353J3C CAS No. 134507-62-3

Unii-6045353J3C

Cat. No. B1211036
M. Wt: 321.34 g/mol
InChI Key: JRPRINGETIYVSV-LJISPDSOSA-N
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Description

Unii-6045353J3C is a compound that has gained significant attention in recent years due to its potential applications in scientific research1. This compound is a synthetic derivative of a natural product, and its unique properties make it an attractive candidate for various research applications1.



Synthesis Analysis

The synthesis of Unii-6045353J3C is a complex process that involves several steps. The starting material for the synthesis is a natural product, which is then modified to produce the final compound1. The process of synthesis is carefully controlled to ensure the purity and quality of the final product1.



Molecular Structure Analysis

The molecular formula of Unii-6045353J3C is C17H20FNO41. The InChI Key is JRPRINGETIYVSV-LJISPDSOSA-N1. The IUPAC Name is methyl (1R,2R,3S,5S)-3- (4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo [3.2.1]octane-2-carboxylate1.



Chemical Reactions Analysis

The chemical reactions involving Unii-6045353J3C are not well-documented. However, it’s known that the compound can interact with various proteins and enzymes, leading to changes in their activity1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Unii-6045353J3C are largely determined by its unique molecular structure. However, specific details about its physical and chemical properties are not readily available.


Safety And Hazards

The safety and hazards associated with Unii-6045353J3C are not well-documented. It’s important to handle all chemicals with care and follow appropriate safety protocols.


Future Directions

The future directions for research on Unii-6045353J3C are promising. Given its unique properties and potential applications in scientific research, further studies could provide valuable insights into its mechanism of action and potential uses.


Please note that this information is based on the best public information available at the time of publication and may not be comprehensive or up-to-date. Always consult with a qualified professional or trusted source for specific advice or information.


properties

IUPAC Name

methyl (1R,2R,3S,5S)-3-(4-fluorobenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4/c1-19-12-7-8-13(19)15(17(21)22-2)14(9-12)23-16(20)10-3-5-11(18)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPRINGETIYVSV-LJISPDSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=C(C=C3)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928640
Record name Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluorococaine

CAS RN

134507-62-3
Record name Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134507-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluorococaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134507623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (1R,2R,3S,5S)-3-[(4-fluorobenzoyl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-FLUOROCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6045353J3C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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